4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile
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Overview
Description
4-(3-Hydroxy-8-azabicyclo[321]octan-8-yl)-1-naphthonitrile is a chemical compound that belongs to the family of tropane alkaloids This compound is known for its complex bicyclic structure, which includes a naphthonitrile moiety and a hydroxy-substituted azabicyclo[321]octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium(II) complexes and chiral Lewis acids to ensure high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
AC-262536: A selective androgen receptor modulator with a similar bicyclic structure.
Uniqueness
4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile is unique due to its combination of a naphthonitrile moiety and a hydroxy-substituted azabicyclo[3.2.1]octane scaffold. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2 |
InChI Key |
ATKWLNSCJYLXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O |
Origin of Product |
United States |
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